

Derazantinib: A Technical Deep Dive into its Chirality and Enantiomeric Profile

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Compound of Interest		
Compound Name:	Derazantinib Racemate	
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Abstract

Derazantinib (ARQ-087) is a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers. Derazantinib is a chiral molecule, and it is the (6R)-enantiomer that has been advanced through clinical development. This technical guide provides an in-depth analysis of the chirality of Derazantinib, its enantiomers, and the implications for its pharmacological profile. While direct comparative data for the (S)-enantiomer is not extensively available in public literature, this document consolidates the known information regarding the clinically relevant (6R)-enantiomer and provides a framework for understanding the significance of its stereochemistry.

Introduction to Derazantinib and its Mechanism of Action

Derazantinib is a small molecule inhibitor that competitively binds to the ATP-binding site of FGFR kinases, thereby blocking the downstream signaling cascades that promote tumor growth and survival.[1][3] It exhibits potent activity against FGFR1, FGFR2, and FGFR3.[3] Clinical investigations have primarily focused on its efficacy in patients with tumors harboring FGFR genetic aberrations, such as fusions, mutations, or amplifications.[4][5]



The Chiral Nature of Derazantinib

The chemical structure of Derazantinib, systematically named (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine, reveals a single stereocenter at the C6 position of the dihydrobenzo[h]quinazoline core.[2] This chiral center gives rise to two enantiomers: (6R)-Derazantinib and (6S)-Derazantinib. The designation "(6R)-" explicitly indicates that the active pharmaceutical ingredient developed and studied in clinical trials is the R-enantiomer. The existence of "**Derazantinib Racemate**" as a commercially available research chemical further underscores the stereochemical nature of the molecule.

Pharmacological Profile

The pharmacological data available for Derazantinib predominantly pertains to the (6R)-enantiomer, which is the form used in clinical studies.

In Vitro Potency

The inhibitory activity of (6R)-Derazantinib against various FGFR kinases has been characterized through in vitro assays. The available data is summarized in the table below.

Target Kinase	IC ₅₀ (nM)
FGFR1	4.5[3]
FGFR2	1.8[3]
FGFR3	3[3]
FGFR4	>10,000

Table 1: In vitro inhibitory activity of (6R)-Derazantinib against FGFR kinases.

Information comparing the in vitro potency of the (S)-enantiomer is not readily available in published literature.

Signaling Pathway Inhibition

Derazantinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs) to FGFRs, the receptors dimerize and

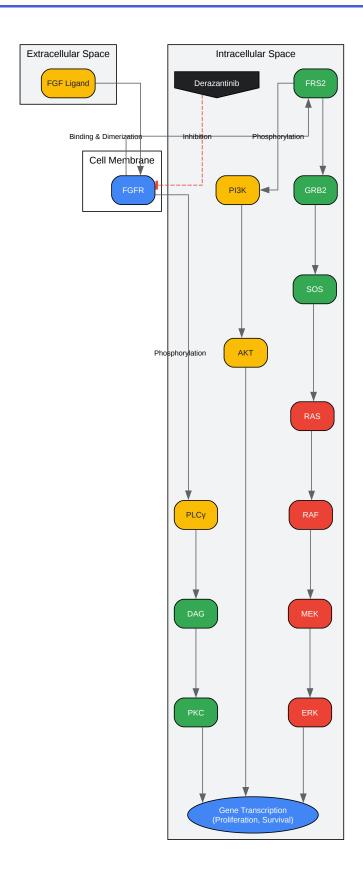


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autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCy pathway. Derazantinib blocks the initial autophosphorylation step, thereby inhibiting these downstream signals that are critical for tumor cell proliferation and survival.





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Figure 1: Simplified FGFR Signaling Pathway and the Point of Inhibition by Derazantinib.



Pharmacokinetic Profile

The pharmacokinetic properties of Derazantinib have been evaluated in clinical trials, with data available for the (6R)-enantiomer.

Parameter	Value
Bioavailability	Orally bioavailable[2]
Metabolism	Primarily metabolized by CYP3A4[6]
Elimination	-

Table 2: Pharmacokinetic parameters of (6R)-Derazantinib. (Note: Specific values for parameters like half-life, Cmax, and AUC are dose-dependent and vary across studies. This table provides a general overview. Comparative pharmacokinetic data for the (S)-enantiomer or the racemate is not publicly available.)

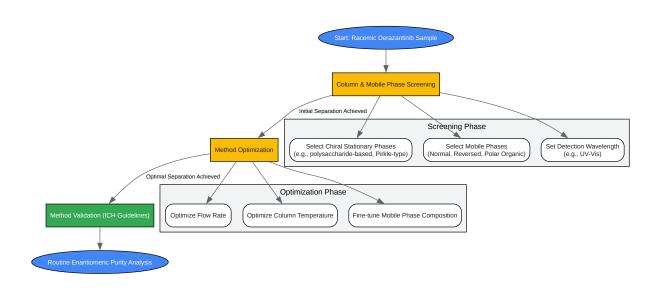
Experimental Protocols: Chiral Separation

The separation of enantiomers is critical for the development of single-enantiomer drugs. While a specific, detailed protocol for the chiral separation of Derazantinib is not publicly available, a plausible method can be proposed based on established techniques for similar chiral molecules, particularly those with a dihydrobenzo[h]quinazolin-2-amine scaffold. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation.

Proposed Chiral HPLC Method Development Workflow

The following diagram outlines a logical workflow for developing a chiral HPLC method for the separation of Derazantinib enantiomers.





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Figure 2: Logical Workflow for Chiral HPLC Method Development for Derazantinib.

Example Experimental Conditions (Hypothetical)

Based on the general principles of chiral chromatography for similar compounds, a starting point for method development could be:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
- Chiral Stationary Phase: A polysaccharide-based CSP, such as a coated or immobilized amylose or cellulose derivative (e.g., CHIRALPAK® series).



Mobile Phase:

- Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for the basic Derazantinib molecule.
- Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 0.5 1.5 mL/min.
- Column Temperature: 20 40 °C.
- Detection: UV detection at a wavelength where Derazantinib exhibits strong absorbance.

Note: These are proposed starting conditions and would require systematic optimization to achieve baseline separation of the (R)- and (S)-enantiomers of Derazantinib.

Conclusion

Derazantinib is a chiral FGFR inhibitor that has been developed as the (6R)-enantiomer. Its potent and selective inhibition of the FGFR signaling pathway provides a promising therapeutic strategy for cancers with specific genetic alterations. While the pharmacological and pharmacokinetic profiles of the clinically investigated (6R)-enantiomer are partially characterized, a comprehensive understanding of the differential properties of the individual enantiomers awaits the public disclosure of more extensive preclinical and clinical data. The development of a robust and validated chiral separation method is a critical component in the manufacturing and quality control of this single-enantiomer drug. The information and proposed methodologies presented in this guide offer a foundational resource for researchers and professionals in the field of drug development.

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